molecular formula C35H53NO9S B8121489 (-)-Cholesterol sulfo-NHS succinate

(-)-Cholesterol sulfo-NHS succinate

Cat. No.: B8121489
M. Wt: 663.9 g/mol
InChI Key: SVJMJULSMZSASP-ZJIKHNIKSA-N
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Description

(-)-Cholesterol sulfo-NHS succinate is a compound that combines the properties of cholesterol, sulfo-NHS (N-hydroxysulfosuccinimide), and succinate. This compound is primarily used in bioconjugation and crosslinking applications due to its ability to react with primary amines, forming stable amide bonds. The presence of cholesterol in the molecule enhances its affinity for lipid environments, making it particularly useful in membrane biology and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-cholesterol sulfo-NHS succinate typically involves the activation of cholesterol with sulfo-NHS and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an aqueous buffer, usually at a pH between 4.5 and 7.2, to form the sulfo-NHS ester of cholesterol. This intermediate is then reacted with succinic anhydride to form the final product. The reaction conditions must be carefully controlled to prevent hydrolysis of the sulfo-NHS ester, which is sensitive to moisture and pH .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and stored under dry conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(-)-Cholesterol sulfo-NHS succinate primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, making it useful for bioconjugation and crosslinking applications. The compound can also participate in hydrolysis reactions, especially under basic conditions, leading to the formation of cholesterol and sulfo-NHS .

Common Reagents and Conditions

    Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in aqueous buffers at pH 7-8.

    Hydrolysis: Water or aqueous buffers at pH > 7.

Major Products

Scientific Research Applications

(-)-Cholesterol sulfo-NHS succinate is widely used in various scientific research fields:

Mechanism of Action

The primary mechanism of action of (-)-cholesterol sulfo-NHS succinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the sulfo-NHS ester group, which activates the carboxyl group of cholesterol for nucleophilic attack by amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS) Esters: Commonly used for similar bioconjugation applications but lack the lipid affinity provided by cholesterol.

    Sulfo-NHS Esters: More water-soluble than NHS esters, making them suitable for aqueous environments.

    Hydroxybenzotriazole (HOBt): Used as an alternative to NHS esters in peptide synthesis

Uniqueness

(-)-Cholesterol sulfo-NHS succinate is unique due to its combination of cholesterol and sulfo-NHS, providing both lipid affinity and water solubility. This makes it particularly useful for applications involving membrane proteins and other lipid-associated biomolecules .

Properties

IUPAC Name

1-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO9S/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-34(23,4)28(25)16-18-35(26,27)5)44-31(38)13-14-32(39)45-36-30(37)20-29(33(36)40)46(41,42)43/h9,21-22,24-29H,6-8,10-20H2,1-5H3,(H,41,42,43)/t22-,24+,25+,26-,27+,28+,29?,34+,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMJULSMZSASP-ZJIKHNIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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